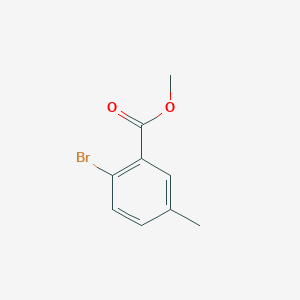

Methyl 2-bromo-5-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRAZCQFEMNXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568368 | |

| Record name | Methyl 2-bromo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90971-88-3 | |

| Record name | Methyl 2-bromo-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90971-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-bromo-5-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromo-5-methylbenzoate CAS number

An In-Depth Technical Guide to Methyl 2-bromo-5-methylbenzoate

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 90971-88-3), a key aromatic building block in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide details the compound's physicochemical properties, presents a validated synthetic protocol with mechanistic insights, discusses its applications, and outlines critical safety and handling procedures. By synthesizing data from established chemical suppliers and databases, this paper serves as an authoritative resource for leveraging this versatile intermediate in complex molecular design and synthesis.

Chemical Identity and Significance

This compound is a substituted benzene derivative featuring bromide, methyl, and methyl ester functional groups. Its Chemical Abstracts Service (CAS) number is 90971-88-3 .[1][2] The strategic placement of these groups—a bromine atom ortho to the ester and a methyl group para to the bromine—makes it a highly valuable intermediate for introducing specific structural motifs in multi-step syntheses.

The reactivity of the C-Br bond, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental in the construction of complex molecular scaffolds, especially within the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs).[3]

It is important to distinguish this compound from its close isomer, Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4), as the differing substitution patterns lead to distinct reactivity and applications.[4][5][6] The precursor to this isomer, 5-Bromo-2-methylbenzoic acid, is notably used in the synthesis of canagliflozin, a drug for type 2 diabetes, illustrating the significance of this structural class in medicine.[7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, purification, and compound verification.

| Property | Value | Source |

| CAS Number | 90971-88-3 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1][8] |

| Molecular Weight | 229.07 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Predicted Boiling Point | 270.1 ± 20.0 °C | [1] |

| Predicted Density | 1.433 ± 0.06 g/cm³ | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Characterization

Verification of this compound is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR (¹H NMR) spectrum provides a distinct fingerprint.

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[1]

Synthesis and Mechanistic Rationale

This compound is most commonly synthesized via a two-step process starting from 2-bromo-5-methylbenzoic acid. The workflow involves the activation of the carboxylic acid followed by esterification.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification of 2-bromo-5-methylbenzoic acid[1]

This protocol outlines a reliable method for synthesizing the target compound with a high yield.

Step 1: Activation of Carboxylic Acid

-

To a solution of 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (DCM, 4 mL), add one drop of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 mmol) to the solution.

-

Causality: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst, forming a Vilsmeier reagent intermediate which is the active species that promotes the reaction. The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side products.

-

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Add a second portion of oxalyl chloride (1.5 mmol) and continue stirring for an additional hour to ensure complete conversion to the acyl chloride.

Step 2: Ester Formation

-

Add methanol (2 mL) to the reaction mixture containing the newly formed acyl chloride.

-

Causality: Methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the methyl ester. This reaction is typically fast and high-yielding.

-

-

Stir the reaction for 6 hours at room temperature.

-

Upon completion, adjust the pH to ~9 using a sodium carbonate solution.

-

Extract the product into dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (15:1) eluent to afford this compound as a colorless oil (yield: 92%).[1]

Applications in Research and Drug Development

As a functionalized aromatic compound, this compound is a versatile building block for constructing more complex molecules. Its primary utility lies in its ability to participate in cross-coupling reactions where the bromine atom is substituted.

Caption: Role as a building block in Suzuki cross-coupling reactions.

While specific drug development pathways involving this exact isomer are proprietary, its structural motifs are present in numerous pharmaceutical candidates. The bromo-toluate framework is a common starting point for synthesizing inhibitors, receptor antagonists, and other bioactive molecules. For instance, the related compound class is crucial for synthesizing SGLT2 inhibitors, highlighting the therapeutic relevance of these structures.[7]

Safety, Handling, and Storage

Due to its classification as a chemical irritant, proper handling of this compound is essential. The following guidelines are based on safety data for structurally similar compounds.[4][9]

Hazard Identification:

-

GHS Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Recommended Handling Procedures: [9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Spills: In case of a small spill, absorb with an inert material and place in a suitable container for disposal.

Storage:

Conclusion

This compound (CAS 90971-88-3) is a well-characterized and synthetically accessible chemical intermediate. Its defined physicochemical properties, straightforward synthesis, and the strategic positioning of its functional groups make it an important tool for chemists in academic and industrial settings. With careful handling, this compound serves as a reliable building block for the efficient construction of complex organic molecules destined for applications in materials science and, most notably, drug discovery.

References

- 1. This compound | 90971-88-3 [chemicalbook.com]

- 2. This compound | 90971-88-3 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-Bromo-2-methylbenzoate | 79669-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Methyl 5-bromo-2-methylbenzoate, 98% | Fisher Scientific [fishersci.ca]

- 7. Page loading... [guidechem.com]

- 8. This compound | C9H9BrO2 | CID 15110996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS [mubychem.com]

- 10. fishersci.com [fishersci.com]

Methyl 2-bromo-5-methylbenzoate physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-bromo-5-methylbenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the physical properties, synthesis, and handling of this compound. The structure of this document is designed to logically present the core scientific data, practical experimental insights, and safety considerations essential for laboratory applications.

Core Molecular Profile and Physical Characteristics

This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its utility is largely defined by the reactivity of its functional groups—the bromo substituent and the methyl ester—which allow for a variety of chemical transformations.

The physical state of this compound under standard conditions is a colorless oil, indicating a melting point below ambient room temperature.[1] While specific experimental data for properties like boiling point and density are limited, predictive models provide reliable estimates that are crucial for experimental design, such as setting appropriate conditions for distillation or calculating molar quantities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90971-88-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [4][5] |

| Appearance | Colorless Oil | [1] |

| Boiling Point | 270.1°C at 760 mmHg (Predicted) | [4] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | This compound |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are primarily achieved through spectroscopic methods. The following data are characteristic of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a definitive method for confirming the isomeric structure of the compound. The spectrum provides unambiguous evidence for the substitution pattern on the benzene ring. The published ¹H NMR data for this compound in deuterated chloroform (CDCl₃) shows distinct signals that correspond to each unique proton in the molecule.[1]

-

δ 7.60 (d, J = 1.6 Hz, 1H): This small doublet corresponds to the aromatic proton at the C6 position, which is ortho to the bromine atom and meta to the methyl group. The small coupling constant is characteristic of a meta-coupling.

-

δ 7.53 (d, J = 8.8 Hz, 1H): This doublet represents the aromatic proton at the C3 position, which is ortho to the ester group and meta to the methyl group. The large coupling constant indicates ortho-coupling to the proton at C4.

-

δ 7.15 (q, J = 3.2 Hz, 1H): This signal, described as a quartet in the source but more likely a doublet of doublets, corresponds to the aromatic proton at the C4 position. It is ortho-coupled to the C3 proton and meta-coupled to the C6 proton.

-

δ 3.92 (s, 3H): This singlet is characteristic of the three protons of the methyl ester (-OCH₃) group.

-

δ 2.33 (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃) attached to the benzene ring at the C5 position.

Infrared (IR) Spectroscopy

-

~1730-1715 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl groups.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.

-

~600-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes (M⁺ and M+2).

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via Fischer esterification or by activation of the parent carboxylic acid. The following protocol, adapted from established methods, describes the synthesis from 2-bromo-5-methylbenzoic acid.[1]

Causality in Reagent Selection

-

2-bromo-5-methylbenzoic acid: The starting material that provides the core molecular scaffold.

-

Oxalyl Chloride (or Thionyl Chloride): This reagent is used to convert the carboxylic acid into a more reactive acyl chloride. This is a critical activation step, as direct esterification with methanol under acidic conditions can be slow. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying workup.

-

N,N-Dimethylformamide (DMF): Used in catalytic amounts, DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species in the formation of the acyl chloride.

-

Methanol (MeOH): Serves as both the reagent and solvent to form the methyl ester via nucleophilic attack on the activated acyl chloride.

-

Dichloromethane (DCM): A common inert solvent for the acylation step.

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): Used in aqueous solution during the workup phase to neutralize any remaining acid (e.g., HCl byproduct, excess oxalyl chloride).

-

Anhydrous Sodium Sulfate (Na₂SO₄): A drying agent used to remove residual water from the organic layer before solvent evaporation.

Step-by-Step Experimental Workflow

-

Acid Activation: Dissolve 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (4 mL) in a flask equipped with a magnetic stirrer. Add a single drop of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 mmol) to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

-

Ester Formation: Add methanol (2 mL) to the reaction mixture. Continue stirring for an additional 4-6 hours at room temperature.

-

Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the pH of the aqueous layer is basic (~pH 9).[1]

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with saturated brine (NaCl solution). This step helps to remove residual water and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil using silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) to yield the pure product.[1]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Specific safety data for this compound is not widely published. Therefore, a conservative approach to handling is required, drawing precautionary principles from related structural analogs like Methyl 5-bromo-2-methylbenzoate and its precursor, 2-bromo-5-methylbenzoic acid.[5]

Table 2: GHS Hazard Classifications (Inferred)

| Hazard Class | Category | Statement | Source (Analog) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate organic vapor cartridge.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Applications in Research and Drug Development

This compound is a versatile intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two primary functional groups.

-

The Bromo Group: This site is amenable to a wide range of metal-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

-

The Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceutical agents. Alternatively, it can be reduced to a primary alcohol or reacted with Grignard reagents to introduce further complexity.

The precursor acid, 5-bromo-2-methylbenzoic acid, is a known starting material for the synthesis of Canagliflozin, an SGLT2 inhibitor used for treating type 2 diabetes.[7] This highlights the role of this structural motif in the development of modern pharmaceuticals.

Visualization of Synthetic Potential

Caption: Key reaction sites on this compound.

References

- 1. This compound | 90971-88-3 [chemicalbook.com]

- 2. This compound | 90971-88-3 [amp.chemicalbook.com]

- 3. This compound | C9H9BrO2 | CID 15110996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 2-bromo-5-methylbenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

This technical guide provides an in-depth analysis of Methyl 2-bromo-5-methylbenzoate, a key building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, outlines validated synthetic protocols, and explores its strategic application in the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic ester. The strategic placement of the bromine atom at the ortho-position to the methyl ester group, and a methyl group at the meta-position, renders it a versatile intermediate for regioselective modifications.

The core function of this molecule in synthesis is to act as an aryl halide partner in cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles like the Suzuki-Miyaura coupling. The ester and methyl groups offer additional points for functionalization or can influence the electronic and steric environment of the aromatic ring, thereby modulating reactivity and the properties of downstream products.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 90971-88-3 | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | 270.1 ± 20.0 °C (Predicted) | [1] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI Key | RWRFRBRZASIDQE-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-bromo-5-methylbenzoic acid. This two-step approach, starting from commercially available 2-methylbenzoic acid (o-toluic acid), is reliable and scalable.

Synthesis Pathway Overview

The overall synthetic transformation is a two-stage process:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the 2-methylbenzoic acid ring.

-

Fischer Esterification (or equivalent): Conversion of the resulting carboxylic acid to its methyl ester.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methylbenzoic Acid (Precursor)

This protocol describes the bromination of 2-methylbenzoic acid. The directing effects of the carboxylic acid (-COOH) and methyl (-CH₃) groups guide the regioselectivity of the bromination.

-

Rationale: Concentrated sulfuric acid is used as the solvent and catalyst, protonating the bromine to form a more potent electrophile. The reaction is conducted at room temperature to control the reaction rate and minimize side-product formation. An excess of bromine is used to ensure complete conversion of the starting material.[3]

-

Step-by-Step Methodology:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Charge the flask with 2-methylbenzoic acid (1.0 eq) and concentrated sulfuric acid.

-

Cool the mixture in an ice bath and slowly add bromine (1.5 eq) dropwise via the addition funnel over 10-20 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

-

Carefully pour the reaction mixture into a beaker containing ice water. This quenches the reaction and precipitates the solid product.

-

Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.

-

Dry the solid under vacuum to yield crude 2-bromo-5-methylbenzoic acid.[3] Further purification can be achieved by recrystallization from ethanol.[3]

-

Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the final methyl ester using an acid chloride intermediate, which is a highly reliable and efficient method.

-

Rationale: Oxalyl chloride is used to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with methanol to form the ester. A catalytic amount of DMF accelerates the formation of the acyl chloride via the Vilsmeier-Haack mechanism. The reaction is initiated at 0 °C to control the initial exothermic reaction.[4]

-

Step-by-Step Methodology:

-

In a fume hood, dissolve 2-bromo-5-methylbenzoic acid (1.0 eq) in dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen).

-

Add one drop of N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) to the solution. Gas evolution (CO, CO₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the mixture back to 0 °C and slowly add methanol (2.0 eq).

-

Let the reaction stir for an additional 6 hours, allowing it to warm to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a petroleum ether-ethyl acetate gradient) to afford pure this compound as a colorless oil.[4]

-

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. The expected spectral data are consistent with the assigned structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule.

-

Rationale: The chemical shifts and coupling constants of the aromatic protons are diagnostic of their relative positions on the benzene ring. The singlet for the methoxy protons and the singlet for the methyl protons confirm the presence of these functional groups.

-

Reported Data (400 MHz, CDCl₃):

-

δ 7.60 (d, J = 1.6 Hz, 1H): Aromatic proton ortho to the bromine.

-

δ 7.53 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the ester.

-

δ 7.15 (q, J = 3.2 Hz, 1H): Aromatic proton between the bromine and methyl groups.

-

δ 3.92 (s, 3H): Methoxy (-OCH₃) protons of the ester.

-

δ 2.33 (s, 3H): Methyl (-CH₃) protons on the ring.[4]

-

-

-

¹³C NMR, IR, and Mass Spectrometry: While detailed public data is less common, commercial databases confirm the availability of ¹³C NMR, IR, and MS spectra for this compound.[5] These techniques would further validate the structure by showing the correct number of carbon signals, characteristic carbonyl stretches (around 1720-1740 cm⁻¹ in IR), and the correct molecular ion peak (m/z 228/230, reflecting the isotopic pattern of bromine) in mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

Aryl bromides like this compound are foundational building blocks in medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the scaffolds of many modern pharmaceuticals.

Role as a Suzuki-Miyaura Coupling Substrate

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of drug discovery.[6] this compound is an ideal substrate for this reaction.

-

Mechanism and Advantage: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the new biaryl bond and regenerate the catalyst.[6] This methodology is prized for its mild conditions, tolerance of a wide array of functional groups, and the stability of the boronic acid reagents.[6]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

-

Significance in Drug Synthesis: This reaction allows for the modular assembly of complex biaryl and heteroaryl structures, which are privileged scaffolds in many therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[6] The precursor, 5-bromo-2-methylbenzoic acid, is a documented starting material for the synthesis of the SGLT2 inhibitor Canagliflozin, an important anti-diabetic medication, highlighting the industrial relevance of this structural motif.[7]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its precursors is essential. Based on data for structurally related compounds, the following precautions should be observed.

-

Hazard Classification: While specific data for this exact ester is limited, related bromo-benzoic acids are classified as causing skin and serious eye irritation.[8][9] It is prudent to assume this compound shares a similar hazard profile.

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its reactivity as a substrate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, secure its place as a key intermediate in the pipeline of pharmaceutical research and development. This guide provides the foundational knowledge for its effective and safe utilization in the laboratory.

References

- 1. 2-Bromo-5-methylbenzoic acid (6967-82-4) for sale [vulcanchem.com]

- 2. This compound | C9H9BrO2 | CID 15110996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 90971-88-3 [chemicalbook.com]

- 5. This compound(90971-88-3) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 8. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of Methyl 2-bromo-5-methylbenzoate

Preamble: A Molecule-Centric Approach to Structural Verification

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The misidentification of a compound can lead to invalidated biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of Methyl 2-bromo-5-methylbenzoate, a substituted aromatic ester often encountered as an intermediate in the synthesis of complex pharmaceutical agents.

Our approach transcends a mere recitation of techniques. Instead, we will adopt a holistic, self-validating framework where each piece of spectroscopic data corroborates the others, weaving a cohesive and undeniable structural narrative. This document is designed for researchers, analytical scientists, and professionals in drug development who require not just the "what" but the "why" behind the structural verification workflow.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the elemental composition and degree of unsaturation must be established. This is the first checkpoint in our self-validating system.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental formula of an unknown compound with high accuracy.[1] Unlike nominal mass measurements, HRMS can distinguish between ions of very similar masses (isobars), providing a critical layer of confidence.

The expected molecular formula for this compound is C₉H₉BrO₂. A key feature to anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] Therefore, the molecular ion region in the mass spectrum should exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

Table 1: Expected HRMS Data for C₉H₉BrO₂

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₉H₉⁷⁹BrO₂]⁺ | ⁷⁹Br | 227.9786 |

| [C₉H₉⁸¹BrO₂]⁺ | ⁸¹Br | 229.9765 |

Degree of Unsaturation (DoU)

The degree of unsaturation, or double bond equivalent, provides insight into the number of rings and/or multiple bonds within a molecule.[3] The formula is:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₉H₉BrO₂: DoU = 9 + 1 - (9/2) - (1/2) + (0/2) = 10 - 5 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, consistent with the carbonyl group (C=O) of an ester. This initial calculation strongly supports the proposed aromatic ester structure.

The Workflow of Spectroscopic Interrogation

Our elucidation strategy is a multi-pronged attack, leveraging the strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build the structure piece by piece.

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is the ideal first experimental step, providing a rapid and definitive fingerprint of the functional groups present.[4] For an aromatic ester like this compound, we anticipate several characteristic absorption bands.[5]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic C-H (Methyl groups) |

| ~1725 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 & ~1100 | Strong | C-O Stretch (Asymm. & Symm.) | Ester C-O Linkages |

| Below 800 | Strong | C-Br Stretch | Bromo-Aromatic |

The presence of three particularly strong peaks—the C=O stretch around 1725 cm⁻¹ and the two C-O stretches between 1300-1000 cm⁻¹—is a classic signature for esters, sometimes referred to as the "Rule of Three".[5] The position of the C=O stretch, slightly lower than a typical saturated ester (~1740 cm⁻¹), is consistent with conjugation to the aromatic ring.[6]

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is an oil, the neat liquid film method is appropriate. Place one drop of the sample onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[4]

-

Film Formation: Gently place a second salt plate on top of the first, spreading the oil into a thin, uniform film. Avoid introducing air bubbles.

-

Background Collection: Place the assembled plates (without sample) into the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the sample-loaded plates into the spectrometer.

-

Data Acquisition: Acquire the spectrum using the following typical parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)[4]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7] By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C spectra, we can piece together the molecular skeleton.

Caption: Structure of this compound with key nuclei.

¹H NMR Analysis: Proton Environments and Connectivity

The ¹H NMR spectrum provides a wealth of information about the number of different proton environments, the relative number of protons in each environment, and their neighboring protons.[3]

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃) [8]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 7.60 | Doublet (d) | 1.6 | 1H | H-6 | Ortho to the bulky bromine and deshielded by the ester group. Small coupling is a meta-coupling to H-4. |

| 7.53 | Doublet (d) | 8.8 | 1H | H-3 | Ortho to the ester group. Large coupling is an ortho-coupling to H-4. |

| 7.15 | Doublet of Doublets (dd) | 8.8, 1.6 | 1H | H-4 | Coupled to both H-3 (ortho) and H-6 (meta), resulting in a dd pattern. |

| 3.92 | Singlet (s) | N/A | 3H | O-CH₃ | Characteristic shift for ester methyl protons; no adjacent protons. |

| 2.33 | Singlet (s) | N/A | 3H | Ar-CH₃ | Typical shift for a methyl group attached to an aromatic ring; no adjacent protons. |

The splitting pattern of the aromatic protons is definitive. The presence of three distinct aromatic signals integrating to 1H each, along with their specific doublet and doublet of doublets patterns, confirms a 1,2,4-trisubstituted benzene ring.[9][10]

¹³C NMR and DEPT Analysis: The Carbon Backbone

Table 4: Predicted ¹³C NMR Spectral Data

| Predicted Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |

| ~166 | C | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~139 | C | C-5 | Aromatic carbon attached to the methyl group. |

| ~134 | CH | C-6 | Aromatic CH ortho to the bromine atom. |

| ~132 | CH | C-4 | Aromatic CH. |

| ~130 | CH | C-3 | Aromatic CH ortho to the ester group. |

| ~122 | C | C-2 | Aromatic carbon attached to bromine (ipso-carbon), shielded by the heavy atom effect. |

| ~120 | C | C-1 | Aromatic carbon attached to the ester group (ipso-carbon). |

| ~52 | CH₃ | O-CH₃ | Characteristic shift for an ester methoxy carbon. |

| ~21 | CH₃ | Ar-CH₃ | Typical shift for an aromatic methyl carbon. |

The spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule, confirming the proposed structure's asymmetry.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5–15 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Chloroform-d) in a clean, dry 5 mm NMR tube.[7] The solution must be clear and homogeneous.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.[15]

-

¹H Spectrum Acquisition:

-

Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

-

Set the spectral width to cover the range of ~ -1 to 12 ppm.

-

Acquire 16 to 64 scans for good signal-to-noise.

-

-

¹³C and DEPT-135 Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. The spectral width should be set to ~0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Run a DEPT-135 experiment. In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary (C) carbons will be absent.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm). Integrate the ¹H signals and pick all peaks.

Mass Spectrometry: Final Confirmation and Fragmentation Analysis

Mass spectrometry serves two critical roles: it confirms the molecular weight and elemental composition (as discussed in Section 1.1) and provides structural validation through predictable fragmentation patterns.[16]

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic esters and bromo-aromatics.[17][18]

Table 5: Expected Key Fragments in EI-Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Ion Structure | Fragmentation Pathway |

| 228 | 230 | [C₉H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 197 | 199 | [C₈H₆BrO]⁺ | Loss of methoxy radical (•OCH₃) from M⁺˙. A very common pathway for methyl esters. |

| 169 | 171 | [C₈H₆Br]⁺ | Loss of CO from the [M-OCH₃]⁺ ion. |

| 118 | - | [C₈H₆O]⁺ | Loss of Br radical (•Br) from the [M-OCH₃]⁺ ion. |

| 90 | - | [C₇H₆]⁺ | Loss of Br radical (•Br) from the [M-CO₂CH₃]⁺ ion. |

| 59 | - | [CO₂CH₃]⁺ | Cleavage of the ester group. |

The presence of the M/M+2 pair confirms the bromine atom. The loss of 31 Da (•OCH₃) to give the m/z 197/199 fragment is a hallmark of methyl esters and strongly supports the structure.[18]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[19]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the positively charged molecular ion and induces fragmentation.[16]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

-

Data Interpretation: Analyze the spectrum for the molecular ion peak (M⁺˙) and characteristic fragment ions. The presence of the M/M+2 isotopic pattern is a key diagnostic for bromine-containing compounds.[2]

Conclusion: A Unified Structural Hypothesis

The structure of this compound is unequivocally confirmed through the convergence of multiple, independent spectroscopic techniques. HRMS establishes the correct elemental formula (C₉H₉BrO₂), and the calculated degree of unsaturation (DoU=5) points to a substituted aromatic ring. IR spectroscopy confirms the presence of the key ester functional group and aromaticity. The definitive ¹H NMR spectrum, with its characteristic 1,2,4-trisubstituted pattern, provides the exact arrangement of substituents on the benzene ring. Predicted ¹³C NMR data aligns perfectly with the nine unique carbons required by the structure. Finally, the predicted mass spectrometry fragmentation pattern, including the crucial M/M+2 isotopic signature and the loss of a methoxy radical, provides a final, robust validation of the entire molecular assembly. This systematic, cross-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development.

References

- 1. rsc.org [rsc.org]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 8. This compound | 90971-88-3 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. spectrabase.com [spectrabase.com]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

1H NMR spectrum of Methyl 2-bromo-5-methylbenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromo-5-methylbenzoate

Authored by: A Senior Application Scientist

Foreword: The Narrative Power of Nuclear Magnetic Resonance

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. It does not merely provide data; it tells the story of a molecule. For the synthetic chemist, the drug development professional, or the materials scientist, interpreting an NMR spectrum is akin to deciphering a molecular blueprint. This guide is dedicated to a comprehensive analysis of one such molecule: this compound. Our objective is not to present a simple data sheet but to provide an in-depth, field-proven perspective on how to acquire, interpret, and validate the ¹H NMR spectrum of this compound. We will explore the causality behind the observed phenomena—the chemical shifts, the coupling patterns—and ground our analysis in the fundamental principles that govern them, thereby empowering the researcher to approach their own analytical challenges with confidence and scientific rigor.

Structural Analysis and Predicted ¹H NMR Spectrum

This compound (C₉H₉BrO₂) is a disubstituted benzene derivative. Its structure presents a fascinating interplay of electronic effects that are clearly resolved in its ¹H NMR spectrum. The molecule contains three distinct aromatic protons and two methyl groups, each residing in a unique chemical environment. Understanding the influence of the substituents—the electron-withdrawing bromo and methyl ester groups, and the electron-donating methyl group—is paramount to a predictive assignment of the spectrum.

The protons on the aromatic ring (H-3, H-4, and H-6) are subject to deshielding effects, causing them to resonate in the characteristic downfield region of the spectrum, typically between 6.5 and 8.0 ppm.[1] The precise chemical shift of each proton is modulated by the electronic nature of the adjacent and remote substituents.

-

Electron-Withdrawing Groups (EWG): The bromine atom and the methyl ester (-COOCH₃) group are EWGs. They decrease the electron density of the aromatic ring, particularly at the ortho and para positions, causing the nearby protons to be "deshielded" and shift downfield (to a higher ppm value).

-

Electron-Donating Groups (EDG): The methyl (-CH₃) group is a weak EDG. It increases the electron density of the ring, causing nearby protons to be "shielded" and shift upfield (to a lower ppm value).

Based on these principles, we can predict the relative chemical shifts and splitting patterns for each proton.

Detailed Proton Assignments

The experimental ¹H NMR spectrum of this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz, provides the following signals.[2] Our analysis integrates these experimental values with a logical, theory-backed interpretation of the splitting patterns.

-

H-6 (ortho to -COOCH₃): This proton is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent ester group. It has one neighboring proton, H-4, which is three bonds away (meta). This results in a small meta-coupling (J-meta), typically 2-3 Hz.[3] The signal should therefore appear as a narrow doublet.

-

H-3 (ortho to -Br): This proton is deshielded by the adjacent bromine atom. It is coupled to its neighbor H-4, which is three bonds away (ortho). This strong ortho-coupling (J-ortho), typically 7-10 Hz, will split the signal into a distinct doublet.[3]

-

H-4 (ortho to -CH₃): This proton is shielded by the adjacent electron-donating methyl group, causing it to appear at the most upfield position in the aromatic region. It is coupled to two different protons: H-3 (ortho) and H-6 (meta). Consequently, its signal is split by both neighbors, appearing as a doublet of doublets (dd).

-

-OCH₃ (Methyl Ester Protons): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet. Their position is influenced by the electronegative oxygen atoms, typically placing them around 3.9 ppm.

-

-CH₃ (Ring Methyl Protons): The three protons of the methyl group attached to the benzene ring are also equivalent and have no neighboring protons. This signal will appear as a sharp singlet, typically in the 2.3-2.4 ppm range.

Quantitative Data Summary

The following table summarizes the definitive assignments for the ¹H NMR spectrum of this compound.

| Signal Assignment | Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| A | H-6 | 7.60 | Doublet (d) | Jmeta = 1.6 | 1H |

| B | H-3 | 7.53 | Doublet (d) | Jortho = 8.8 | 1H |

| C | H-4 | 7.15 | Doublet of Doublets (dd) | Jortho = 8.8, Jmeta = 1.6 | 1H |

| D | -OCH₃ | 3.92 | Singlet (s) | N/A | 3H |

| E | -CH₃ | 2.33 | Singlet (s) | N/A | 3H |

| Data sourced from ChemicalBook (CAS 90971-88-3), with multiplicity for signal C interpreted based on established coupling principles.[2][3] |

Visualization of Molecular Structure and Proton Coupling

The following diagram illustrates the molecular structure and the key spin-spin coupling relationships that define the appearance of the aromatic region in the ¹H NMR spectrum.

Caption: Molecular structure and proton coupling pathways for this compound.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon meticulous experimental technique. The following protocol is designed as a self-validating system, minimizing common sources of error and ensuring data integrity.

Part A: Sample Preparation

The quality of the final spectrum is directly proportional to the quality of the sample preparation. The primary objectives are to create a homogeneous solution free of particulate matter and paramagnetic impurities, using an appropriate deuterated solvent.[4]

-

Glassware Preparation: Ensure the 5 mm NMR tube is impeccably clean and dry.[5] Bent or scratched tubes should be discarded as they can severely degrade spectral quality and damage the spectrometer probe.[5]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the compound's expected solubility and the solvent's minimal interference in the ¹H spectrum. Using a deuterated solvent is critical to avoid overwhelming the analyte signals with those from the solvent.[6] The residual protio-chloroform signal (CHCl₃) at ~7.26 ppm also serves as a convenient secondary chemical shift reference.

-

Sample Weighing and Dissolution: Accurately weigh approximately 10-15 mg of this compound. Dissolve the sample in 0.6-0.7 mL of CDCl₃. For ¹H NMR, a concentration of 5 to 25 mg/mL is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time. A more dilute solution can improve resolution by decreasing viscosity.[5]

-

Filtration: To remove any solid particles that can distort the magnetic field homogeneity and broaden spectral lines, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Labeling: Clearly label the NMR tube with a unique identifier for the sample.

Part B: NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus: ¹H

-

Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.

-

Acquisition Time: ~3-4 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (d1): 1-2 seconds. A delay between scans to allow for T1 relaxation.

-

Number of Scans (ns): 8-16. The signal-to-noise ratio improves with the square root of the number of scans. The chosen number is typically sufficient for a sample of this concentration.

Part C: Data Processing and Analysis

Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.[7][8]

-

Fourier Transformation (FT): The FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform algorithm.[9] This is the fundamental step that resolves the different resonance frequencies.

-

Apodization (Window Function): Prior to FT, an exponential or Gaussian window function is typically applied to the FID. This can improve the signal-to-noise ratio at the cost of slightly broader lines.

-

Phase Correction: The transformed spectrum will have phase distortions that must be corrected manually or automatically to ensure all peaks are in pure absorption mode (positive and symmetrical).[9]

-

Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline, ensuring accurate integration.[10]

-

Referencing: The chemical shift axis (ppm) is calibrated. If tetramethylsilane (TMS) was not added as an internal standard, the residual solvent peak of CDCl₃ can be set to its known value of 7.26 ppm.

-

Integration and Peak Picking: The relative areas under each signal are calculated to determine the proton ratios. The precise frequency of each peak is identified to calculate coupling constants.

The following workflow diagram summarizes the data processing pipeline.

Caption: Standard workflow for processing raw NMR data into an interpretable spectrum.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to unambiguously determine a molecule's structure. Each signal, with its characteristic chemical shift, multiplicity, and integration, contributes a vital piece of information. By understanding the electronic interplay of the substituents and following a rigorous experimental and data processing protocol, researchers can confidently leverage NMR spectroscopy as a powerful tool for chemical verification and discovery. This guide serves as a framework for such an analysis, grounding instrumental data in the logic of physical organic chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 90971-88-3 [chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. organomation.com [organomation.com]

- 5. mun.ca [mun.ca]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 10. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Its chemical structure, characterized by a bromine atom ortho to the methyl ester and a methyl group para to the bromine, presents a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for its effective application in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 90971-88-3), detailing the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 90971-88-3[1][2][3][4] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 270.1 ± 20.0 °C (Predicted) |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5][6][7][8] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved signals.

-

Data Acquisition: A standard ¹H pulse sequence is used to acquire the spectrum. Key parameters to set include the number of scans (typically 8 to 16 for a reasonably concentrated sample), the spectral width, and the acquisition time.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in CDCl₃.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.60 | d | 1.6 | 1H | H-6 |

| 7.53 | d | 8.8 | 1H | H-3 |

| 7.15 | dd | 8.8, 1.6 | 1H | H-4 |

| 3.92 | s | - | 3H | -OCH₃ |

| 2.33 | s | - | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (7.15-7.60 ppm): The three signals in the aromatic region correspond to the three protons on the benzene ring.

-

The doublet at 7.60 ppm with a small coupling constant (1.6 Hz) is assigned to H-6, which is ortho to the bromine and meta to the methyl group. The small coupling is due to the meta-coupling with H-4.

-

The doublet at 7.53 ppm with a larger coupling constant (8.8 Hz) is assigned to H-3, which is ortho to the ester group and ortho to H-4. The large coupling is due to the ortho-coupling with H-4.

-

The doublet of doublets at 7.15 ppm is assigned to H-4, which is coupled to both H-3 (ortho, J = 8.8 Hz) and H-6 (meta, J = 1.6 Hz).

-

-

Methyl Ester Protons (3.92 ppm): The singlet at 3.92 ppm, integrating to 3 protons, is characteristic of the methyl group of the ester functionality (-OCH₃). The singlet nature indicates no adjacent protons.

-

Aromatic Methyl Protons (2.33 ppm): The singlet at 2.33 ppm, integrating to 3 protons, is assigned to the methyl group attached directly to the aromatic ring (Ar-CH₃).

Caption: Molecular structure of this compound with ¹H NMR assignments.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: ¹³C NMR experiments require a greater number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a single line.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~140 | C-5 |

| ~134 | C-1 |

| ~133 | C-3 |

| ~131 | C-6 |

| ~129 | C-4 |

| ~120 | C-2 |

| ~52 | -OCH₃ |

| ~21 | Ar-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (~166 ppm): The signal at the lowest field is characteristic of the ester carbonyl carbon.

-

Aromatic Carbons (~120-140 ppm): The six signals in this region correspond to the carbons of the benzene ring. The carbon attached to the bromine (C-2) is expected to be at a relatively high field due to the heavy atom effect. The carbons attached to the other substituents (C-1 and C-5) and the unsubstituted carbons will have distinct chemical shifts based on the combined electronic effects of the bromo, methyl, and ester groups.

-

Methyl Carbons (~21 and ~52 ppm): The signal around 52 ppm is typical for the methyl ester carbon (-OCH₃), while the signal around 21 ppm is characteristic of the aromatic methyl carbon (Ar-CH₃).

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any signals from the instrument or the atmosphere.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.[11]

-

Data Acquisition: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Expected IR Absorption Bands

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1730-1715 | C=O stretch | Ester |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1300-1000 | C-O stretch | Ester |

| ~800-600 | C-Br stretch | Aryl halide |

Interpretation of the Expected IR Spectrum

-

C-H Stretching: The spectrum would show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl groups (below 3000 cm⁻¹).

-

Carbonyl Stretching: A very strong and sharp absorption peak between 1730-1715 cm⁻¹ is the most prominent feature of the spectrum, unequivocally indicating the presence of the ester carbonyl group.[12][13]

-

Aromatic C=C Stretching: Several peaks of variable intensity in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring.

-

C-O Stretching: Strong absorptions in the 1300-1000 cm⁻¹ "fingerprint" region would correspond to the C-O stretching vibrations of the ester group.

-

C-Br Stretching: A weaker absorption in the lower frequency region (800-600 cm⁻¹) would be indicative of the C-Br bond.

III. Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a "fingerprint" that can be used for structural elucidation.[14][15][16][17]

Experimental Protocol: EI-MS Data Acquisition

A typical protocol for obtaining an EI-mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16] This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Expected Fragmentation Pattern

The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing ions (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

| m/z | Ion | Comments |

| 228/230 | [C₉H₉BrO₂]⁺• | Molecular ion (M⁺•) peak, showing the 1:1 isotopic pattern for bromine. |

| 197/199 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 170/172 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 149 | [M - Br]⁺ | Loss of a bromine radical. |

| 118 | [C₈H₆O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

| 90 | [C₇H₆]⁺ | Toluene-like fragment. |

Interpretation of the Expected Mass Spectrum

-

Molecular Ion: The molecular ion peak at m/z 228 and 230 would confirm the molecular weight of the compound and the presence of one bromine atom.

-

Key Fragmentations:

-

The loss of a methoxy radical (-•OCH₃, 31 Da) to give ions at m/z 197/199 is a common fragmentation pathway for methyl esters.

-

The loss of the entire carbomethoxy group (-•COOCH₃, 59 Da) would result in ions at m/z 170/172.

-

Cleavage of the C-Br bond would lead to an ion at m/z 149, corresponding to the methyl 5-methylbenzoate cation.

-

Further fragmentation of this ion could lead to the other observed smaller fragments.

-

Caption: Expected major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of data for the unambiguous structural confirmation and purity assessment of this compound. The ¹H NMR spectrum gives detailed information on the proton environment, while ¹³C NMR elucidates the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for researchers utilizing this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

- 1. 90971-88-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound(90971-88-3) 1H NMR spectrum [chemicalbook.com]

- 4. 90971-88-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 6. microbenotes.com [microbenotes.com]

- 7. ijirset.com [ijirset.com]

- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. This compound | 90971-88-3 [chemicalbook.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. brainly.com [brainly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

Methyl 2-bromo-5-methylbenzoate safety and hazards

An In-depth Technical Guide to the Safety and Hazards of Methyl 2-bromo-5-methylbenzoate

Authored by a Senior Application Scientist

Foreword: The landscape of chemical research and drug development demands a rigorous understanding of the reagents we handle. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive overview of the safety and hazards associated with this compound. It is imperative to distinguish this compound from its isomers, as subtle structural differences can lead to significant variations in chemical reactivity and toxicological profiles. This document focuses specifically on This compound (CAS No. 90971-88-3) .

Compound Identification and Structural Elucidation

This compound is an aromatic ester. The precise placement of the bromo and methyl groups on the benzene ring is critical for its reactivity and safety profile. It is crucial to differentiate it from its common isomer, Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4), which has different physical properties and may exhibit a different hazard profile.[1][2][3]

Caption: Chemical structure of this compound.

GHS Hazard Identification and Classification

According to available safety data, this compound is classified as a hazardous substance.[4] The primary hazards are associated with its flammability and its irritant effects on the skin and eyes.[4]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4] |

graph GHS_Pictograms { rankdir=LR; node [shape=none, width=1.5, height=1.5, label=""];// Flame Pictogram flame [image="https://upload.wikimedia.org/wikipedia/commons/3/3a/GHS-pictogram-flame.svg", labelloc=b, label="Flammable"];

// Exclamation Mark Pictogram exclamation [image="https://upload.wikimedia.org/wikipedia/commons/a/a2/GHS-pictogram-exclam.svg", labelloc=b, label="Irritant"]; }

Caption: GHS Hazard Pictograms for this compound.

Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage.

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 90971-88-3 | [4][5] |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 270.1 ± 20.0 °C (Predicted) | [4] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Protocols for Safe Handling and Storage

The causality behind stringent handling protocols is the prevention of exposure and the mitigation of inherent chemical hazards like flammability and irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating safety system relies on multiple layers of protection. Engineering controls are the first line of defense, supplemented by mandatory PPE.

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to minimize the inhalation of vapors.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] This is critical to prevent serious eye irritation.[4]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9] Contaminated clothing should be removed immediately, and the skin washed thoroughly.[4]

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[7][8]

Caption: Standard workflow for safely handling laboratory chemicals.

Storage Requirements

-